FAAH Inhibition: 4-Chlorobenzyl Substitution Confers 1.7-Fold Potency Advantage Over 4-Fluorobenzyl Analog
In a series of thiadiazole piperazine urea derivatives evaluated for human fatty acid amide hydrolase (hFAAH) inhibition, the compound bearing a 4-chlorobenzyl tail (Compound 19) demonstrated an IC50 of 0.13 µM, compared to 0.22 µM for the direct 4-fluorobenzyl analog (Compound 20) [1]. This represents a 1.7-fold improvement in inhibitory potency attributable solely to the chloro versus fluoro substitution on the benzyl ring. The target compound's 4-chlorobenzyl moiety is directly implicated in this enhanced activity.
| Evidence Dimension | hFAAH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.13 µM (for Compound 19 containing 4-chlorobenzyl-piperazine core) |
| Comparator Or Baseline | 0.22 µM (for Compound 20 containing 4-fluorobenzyl-piperazine core) |
| Quantified Difference | 1.7-fold lower IC50 (higher potency) |
| Conditions | In vitro enzyme inhibition assay against recombinant human FAAH |
Why This Matters
This data demonstrates that the 4-chlorobenzyl substituent provides a measurable advantage in FAAH inhibition potency over the 4-fluorobenzyl analog, guiding selection for FAAH-targeted research programs.
- [1] Maz, T. G., et al. (2022). Development and molecular modeling studies of new thiadiazole piperazine urea derivatives as potential fatty acid amide hydrolase inhibitors. Archiv der Pharmazie, 355(8), e2200082. View Source
